molecular formula C25H24N2O3 B11500279 12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one

Cat. No.: B11500279
M. Wt: 400.5 g/mol
InChI Key: YOORQQWKEIUULV-UHFFFAOYSA-N
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Description

5-(4-HYDROXY-3-METHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes a hydroxy-methoxyphenyl group and a diazatetraphenone core

Preparation Methods

The synthesis of 5-(4-HYDROXY-3-METHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE involves several steps. One common method includes the reaction of 4-hydroxy-3-methoxybenzaldehyde with malonic acid in the presence of a base to form a substituted cinnamic acid. This intermediate is then subjected to cyclization and reduction reactions to form the final diazatetraphenone structure . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert it into corresponding alcohols or amines.

    Substitution: It can undergo electrophilic and nucleophilic substitution reactions, particularly at the phenyl ring. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. .

Scientific Research Applications

5-(4-HYDROXY-3-METHOXYPHENYL)-8,8-DIMETHYL-5,6,7,8,9,10-HEXAHYDRO-1,10-DIAZATETRAPHEN-6-ONE has been extensively studied for its potential in:

Comparison with Similar Compounds

Similar compounds include:

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

12-(4-hydroxy-3-methoxyphenyl)-9,9-dimethyl-7,8,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11-one

InChI

InChI=1S/C25H24N2O3/c1-25(2)12-18-24(20(29)13-25)22(14-6-9-19(28)21(11-14)30-3)23-15-5-4-10-26-16(15)7-8-17(23)27-18/h4-11,22,27-28H,12-13H2,1-3H3

InChI Key

YOORQQWKEIUULV-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(C3=C(N2)C=CC4=C3C=CC=N4)C5=CC(=C(C=C5)O)OC)C(=O)C1)C

Origin of Product

United States

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